molecular formula C7H5N3O2 B12331510 3-Methyl-7-methylidene-[1,2]oxazolo[4,5-d]pyridazin-4-one

3-Methyl-7-methylidene-[1,2]oxazolo[4,5-d]pyridazin-4-one

Cat. No.: B12331510
M. Wt: 163.13 g/mol
InChI Key: AKQDOZQMPWTVTN-UHFFFAOYSA-N
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Description

3-Methyl-7-methylidene-[1,2]oxazolo[4,5-d]pyridazin-4-one is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridazine ring. The presence of both nitrogen and oxygen atoms in the ring system imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-methylidene-[1,2]oxazolo[4,5-d]pyridazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminooxazole-4-carboxylic acid esters with acid isothiocyanates, resulting in thioureas. These intermediates can undergo S-methylation followed by cyclization-aromatic substitution after treatment with ammonia in methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-methylidene-[1,2]oxazolo[4,5-d]pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the compound with altered ring structures.

Scientific Research Applications

3-Methyl-7-methylidene-[1,2]oxazolo[4,5-d]pyridazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique biological activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-7-methylidene-[1,2]oxazolo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-methylidene-[1,2]oxazolo[4,5-d]pyridazin-4-one is unique due to its specific ring structure, which combines the properties of oxazole and pyridazine rings. This fusion imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

3-methyl-7-methylidene-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C7H5N3O2/c1-3-5-6(12-10-3)4(2)8-9-7(5)11/h2H2,1H3

InChI Key

AKQDOZQMPWTVTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=O)N=NC2=C

Origin of Product

United States

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